Netobimin

Übersicht

Beschreibung

Netobimin ist eine Carbamverbindung, die in der Veterinärmedizin als Anthelmintikum verwendet wird. Es wird hauptsächlich zur Bekämpfung von gastrointestinalen Befällen mit Spulwürmern und Bandwürmern bei Nutztieren wie Schafen, Ziegen und Rindern eingesetzt . This compound ist ein Prodrug, das im Körper des Wirts zu Albendazol, einem Breitband-Anthelmintikum, metabolisiert wird .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen die Bildung einer Benzimidazolgruppe beteiligt ist. Der Syntheseweg beinhaltet typischerweise die Reaktion eines Nitrophenylguanidin-Derivats mit einer Carbamverbindung unter kontrollierten Bedingungen . Industrielle Produktionsmethoden beinhalten die großtechnische Synthese in chemischen Reaktoren, gefolgt von der Reinigung und Formulierung zu veterinärmedizinischen Produkten .

Wissenschaftliche Forschungsanwendungen

Netobimin has several scientific research applications:

Veterinary Medicine: It is used to treat parasitic infections in livestock, improving animal health and productivity.

Pharmacology: Research on this compound and its metabolites helps in understanding the pharmacokinetics and pharmacodynamics of anthelmintic drugs.

Toxicology: Studies on the toxicity and safety of this compound contribute to the development of safer veterinary drugs.

Environmental Science: Research on the environmental fate and impact of this compound helps in assessing its ecological risks.

Wirkmechanismus

Target of Action

This compound is a pro-benzimidazole anthelmintic used in veterinary medicine, primarily for livestock, to combat internal parasites such as roundworms, tapeworms, and liver flukes . The primary target of this compound, and all benzimidazoles, is tubulin , a structural protein of microtubules . These microtubules are crucial organelles involved in the motility, division, and secretion processes of cells .

Mode of Action

This compound acts on the parasites only after transformation to albendazole . The molecular mode of action of albendazole, and all benzimidazoles, involves binding to tubulin . This binding disrupts the polymerization of tubulin, leading to the depolymerization of microtubules . This disruption affects various cellular processes, including nutrient uptake, cell division, and intracellular transport, which are vital for the survival and reproduction of the parasites .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the structural and functional integrity of the parasite’s cells . The disruption of microtubule formation leads to a cascade of effects, including the inhibition of glucose uptake, disruption of cell division, and impairment of intracellular transport . These effects eventually lead to the death of the parasite .

Pharmacokinetics

This compound is a pro-drug, meaning it is metabolized into its active form, albendazole, in the host’s gut . The pharmacokinetic profile of this compound shows that it is rapidly but incompletely metabolized to albendazole . The rate and extent of absorption from the gastrointestinal tract depend on factors such as species, dosage, formulation, solubility, and operation of the esophageal groove reflex .

Result of Action

The result of this compound’s action is the effective control of parasitic infections. By disrupting the vital cellular processes of parasites, this compound causes their death and subsequent expulsion from the host’s body . This leads to the successful treatment of infections caused by roundworms, tapeworms, and liver flukes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in ruminants, a 50% reduction of the diet 36 hours prior and 8 hours after treatment slows down the passage through the stomach, which increases the bioavailability of albendazole and its metabolites, consequently enhancing its efficacy against gastrointestinal parasites . Resistance to benzimidazoles has developed, and poor oral absorption remains a problem that needs to be addressed .

Biochemische Analyse

Biochemical Properties

Netobimin interacts with various enzymes and proteins. It is completely converted to albendazole by the gastrointestinal flora . The absorbed albendazole is then completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Cellular Effects

The effects of this compound on cells are primarily due to its metabolite, albendazole. Albendazole has a broad spectrum of activity against various parasites, affecting their energy metabolism, impairing glucose uptake, and inhibiting microtubule polymerization, which disrupts vital cellular processes .

Molecular Mechanism

This compound itself is not active; it is a prodrug that is metabolized into the active compound, albendazole . Albendazole exerts its effects by binding to the protein tubulin, inhibiting its polymerization into microtubules. This disrupts cell structures and interferes with cell division and energy production, leading to the death of the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound was administered orally to ewes at 20 mg/kg bodyweight . Blood and faecal samples were collected from 1 to 120 h post-treatment and analysed . The study concluded that this compound is completely converted to albendazole by the gastrointestinal flora and absorbed albendazole is completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, this compound was administered orally to ewes at 20 mg/kg bodyweight . The study found that neither this compound nor albendazole was present, and only albendazole sulphoxide and albendazole sulphone metabolites were detected in the plasma samples .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly but incompletely metabolised to albendazole . The absorbed albendazole is then completely metabolized to its sulphoxide and sulphone metabolites by first-pass effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its conversion to albendazole and its subsequent metabolism. After oral administration, this compound is rapidly converted to albendazole in the gastrointestinal tract . The absorbed albendazole is then metabolized to its sulphoxide and sulphone metabolites .

Subcellular Localization

The subcellular localization of this compound is not well studied. Its metabolite, albendazole, is known to exert its effects in the cytoplasm of cells, where it binds to tubulin and disrupts microtubule formation .

Vorbereitungsmethoden

Netobimin is synthesized through a series of chemical reactions involving the formation of a benzimidazole group. The synthetic route typically involves the reaction of a nitrophenylguanidine derivative with a carbamate compound under controlled conditions . Industrial production methods involve large-scale synthesis in chemical reactors, followed by purification and formulation into veterinary products .

Analyse Chemischer Reaktionen

Netobimin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: This compound wird im Gastrointestinaltrakt des Wirts zu Albendazol reduziert.

Oxidation: Albendazol, der aktive Metabolit, kann weiter zu Albendazolsulfoxid und Albendazolsulfon oxidiert werden.

Substitution: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas oder Metallkatalysatoren zur Reduktion und Oxidationsmittel wie Wasserstoffperoxid zur Oxidation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Albendazol, Albendazolsulfoxid und Albendazolsulfon .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Veterinärmedizin: Es wird zur Behandlung von parasitären Infektionen bei Nutztieren eingesetzt, wodurch die Tiergesundheit und -produktivität verbessert werden.

Pharmakologie: Die Forschung an this compound und seinen Metaboliten hilft, die Pharmakokinetik und Pharmakodynamik von Anthelmintika zu verstehen.

Toxikologie: Studien zur Toxizität und Sicherheit von this compound tragen zur Entwicklung sichererer Veterinärmedikamente bei.

Umweltwissenschaften: Die Forschung zum Umweltverhalten und den Auswirkungen von this compound hilft bei der Bewertung seiner ökologischen Risiken.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es im Darm des Wirts zu Albendazol metabolisiert wird. Albendazol bindet dann an Tubulin, ein Strukturprotein von Mikrotubuli, wodurch die Bildung von Mikrotubuli in den Zellen von Parasiten gestört wird . Dies führt zur Hemmung der Zellteilung und -motilität und letztendlich zum Absterben der Parasiten .

Vergleich Mit ähnlichen Verbindungen

Netobimin ähnelt anderen Benzimidazol-Anthelmintika wie Albendazol, Fenbendazol und Mebendazol. This compound ist insofern einzigartig, als es ein Prodrug ist, das zu Albendazol metabolisiert wird, wodurch ein breiteres Wirkungsspektrum erzielt wird . Weitere ähnliche Verbindungen sind:

Albendazol: Direkt aktiv gegen eine Vielzahl von Parasiten.

Fenbendazol: Zur Behandlung parasitärer Infektionen bei verschiedenen Tieren eingesetzt.

Mebendazol: Wird häufig zur Behandlung parasitärer Infektionen beim Menschen eingesetzt.

Netobimins Einzigartigkeit liegt in seiner Fähigkeit, in Albendazol umgewandelt zu werden, wodurch eine verbesserte Wirksamkeit gegen eine größere Bandbreite an Parasiten erzielt wird .

Biologische Aktivität

Netobimin is a benzimidazole anthelmintic compound primarily used in veterinary medicine for the treatment of gastrointestinal nematodes in livestock. Its biological activity is characterized by its efficacy against various parasitic infections, particularly those caused by nematodes. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the polymerization of tubulin, which is crucial for cell division in parasites. This action disrupts the formation of microtubules, leading to impaired cellular processes and ultimately causing the death of the parasite. The compound has shown a 250–400-fold greater inhibition of tubulin polymerization in parasites compared to mammalian cells, which contributes to its selective toxicity .

Case Studies

- Efficacy in Sheep : A study assessed the impact of this compound on ewes infected with gastrointestinal nematodes (GIN). The treated group showed a significant reduction in fecal egg counts (FEC) compared to untreated controls, achieving a FEC reduction greater than 95%, indicating high susceptibility of the nematodes to this compound .

- Lamb Trials : In trials involving parasite-free lambs infected with Haemonchus contortus, this compound demonstrated substantial efficacy. The results indicated that lambs treated with this compound had significantly lower FEC and improved weight gain compared to untreated lambs .

- Dairy Sheep Production : In a field study across eight commercial dairy sheep farms, ewes treated with this compound produced 10.1% more milk than untreated ewes in low infection flocks, showcasing its positive impact on production parameters .

Biotransformation and Pharmacokinetics

Research indicates that the ruminal microflora plays a critical role in the biotransformation of this compound. In an experiment using artificial rumens, it was found that ruminal bacteria could reduce this compound to albendazole, a more potent anthelmintic compound. This biotransformation not only enhances the bioavailability of the drug but also suggests that co-administration with feed could improve therapeutic outcomes .

Comparative Efficacy

A comparative analysis of this compound and other anthelmintics (e.g., albendazole and doramectin) reveals that while all these compounds are effective against nematodes, this compound has distinct advantages due to its unique metabolic pathways and lower resistance development among target parasites .

| Anthelmintic | Target Nematode | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Haemonchus contortus | >95 | High efficacy in field conditions |

| Albendazole | Haemonchus contortus | 85-90 | Resistance observed in some strains |

| Doramectin | Syphacia muris | 90 | Effective but less specific |

Safety and Resistance

The safety profile of this compound is favorable, with minimal adverse effects reported in treated animals at recommended dosages (7.5 mg/kg body weight) . Resistance development has been monitored through FEC reduction tests, confirming that no significant resistance was observed during the studies conducted across multiple farms.

Eigenschaften

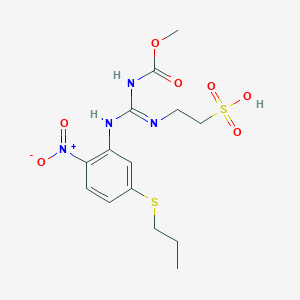

IUPAC Name |

2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVUETZRWGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236925 | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88255-01-0 | |

| Record name | Netobimin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88255-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netobimin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088255010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netobimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netobimin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOBIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30C54N3MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Netobimin?

A1: this compound itself is a prodrug, meaning it is metabolized in the body to its active metabolites, primarily albendazole sulfoxide (ABZSO). ABZSO exerts its anthelmintic effect by binding to β-tubulin in susceptible parasites. This binding disrupts microtubule polymerization, which is essential for various cellular processes in parasites, including nutrient absorption, motility, and reproduction. [, , , , , , ]

Q2: Against which parasites has this compound demonstrated efficacy?

A2: this compound has shown efficacy against a range of gastrointestinal nematodes in sheep, goats, and cattle. Studies have reported its activity against species like Haemonchus contortus, Trichostrongylus colubriformis, Ostertagia circumcincta, Dictyocaulus viviparus, Muellerius capillaris, and Dicrocoelium dendriticum. [, , , , , , , , , ]

Q3: Is this compound effective against all stages of parasite development?

A3: While this compound demonstrates activity against various developmental stages, its efficacy can vary. For instance, one study indicated effectiveness against adult Dicrocoelium dendriticum in sheep but limited efficacy against immature stages of Fasciola hepatica. [, ]

Q4: Does the rumen environment influence the efficacy of this compound?

A4: Research suggests that ruminal microflora contribute to the biotransformation of this compound. Studies using artificial rumens have demonstrated that ruminal bacteria can reduce this compound and its metabolites, favoring the production of albendazole, potentially enhancing its efficacy. []

Q5: Are there differences in efficacy between the zwitterion and trisamine formulations of this compound?

A5: Studies comparing the zwitterion and trisamine formulations of this compound administered orally to cattle observed that the zwitterion formulation resulted in significantly higher plasma concentrations of ABZSO and ABZSO2. This difference in pharmacokinetic profiles might contribute to varying efficacy levels. []

Q6: What are the primary metabolites of this compound?

A6: Following administration, this compound is rapidly metabolized in the body. The major metabolites detected in plasma are albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO2). Albendazole (ABZ) itself is often found in low concentrations or not detected at all in plasma. [, , , , , ]

Q7: Does the co-administration of other drugs influence this compound's metabolism?

A7: Research indicates that co-administration of certain drugs can alter this compound's pharmacokinetics. For example, co-administration of methimazole, a sulphoxidation inhibitor, significantly increased the elimination half-life and AUC of ABZSO in sheep and cattle, potentially prolonging its therapeutic effect. [, ]

Q8: What is the role of the liver in this compound metabolism?

A8: The liver plays a crucial role in metabolizing this compound. Studies using liver microsomes from sheep and cattle have shown that this compound is primarily metabolized by the flavin-containing mono-oxygenase (FMO) enzyme system, leading to the formation of ABZSO. []

Q9: How is this compound excreted from the body?

A9: this compound and its metabolites are primarily excreted in the urine. Studies in sheep found that a significant percentage of the administered dose is excreted within 120 hours. The excretion profile may vary depending on the route of administration and the presence of other drugs. []

Q10: Is there evidence of resistance to this compound in parasite populations?

A10: Yes, studies have reported the emergence of benzimidazole resistance in nematode populations, including Haemonchus contortus. This resistance poses a significant challenge to the efficacy of this compound and other benzimidazole anthelmintics. [, ]

Q11: What are the potential mechanisms of resistance to this compound?

A11: While the exact mechanisms of resistance are complex and not fully understood, studies suggest that mutations in the β-tubulin gene of parasites can reduce the binding affinity of benzimidazoles like ABZSO, leading to decreased efficacy. []

Q12: Are there any limitations in using this compound in pregnant animals?

A12: Studies in rats have shown that this compound can cross the placental barrier and potentially induce embryotoxic and teratogenic effects. Therefore, caution should be exercised when considering its use in pregnant animals, and a veterinarian should always be consulted. [, ]

Q13: Does the volume of drench administration impact this compound's efficacy?

A13: Research suggests that the volume of drench administration can influence the efficacy of benzimidazole anthelmintics like this compound. Larger volumes might increase the risk of rumen bypass, reducing the drug's residence time in the rumen and potentially impacting its efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.